

An In-depth Technical Guide to Silane Coupling Agent KH-792

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

N-(3-

Compound Name: *Triethoxysilylpropyl)ethylenediamine*

ne

Cat. No.: *B1266249*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silane coupling agent KH-792, chemically known as *N*-(2-aminoethyl)-3-aminopropyltrimethoxysilane, is a versatile organosilicon compound with the chemical formula C8H22N2O3Si.[1][2] It is a diamino-functional silane that acts as a molecular bridge between inorganic and organic materials, significantly enhancing adhesion and compatibility at the interface.[3] This bifunctional molecule possesses two key reactive groups: hydrolyzable methoxy groups and organofunctional amino groups. The trimethoxysilyl group reacts with inorganic substrates, such as glass, silica, and metal oxides, forming stable covalent bonds.[3] Simultaneously, the amino groups at the other end of the molecule can react and bond with a wide range of organic polymers.[4] This dual reactivity makes KH-792 a crucial component in advanced materials, including composites, adhesives, sealants, and coatings, where it improves mechanical strength, durability, and moisture resistance.[5] While its primary applications are in materials science, its ability to functionalize surfaces also presents opportunities in biomedical fields, such as in the modification of biomaterials and drug delivery systems.[6]

Chemical and Physical Properties

KH-792 is a colorless to slightly yellow transparent liquid with an amine-like odor.[\[7\]](#) It is soluble in a variety of organic solvents, including alcohols, and aliphatic and aromatic hydrocarbons.[\[3\]](#) The key physical and chemical properties of KH-792 are summarized in the table below.

Property	Value	References
Chemical Name	N-(2-aminoethyl)-3-aminopropyltrimethoxysilane	[1] [4]
CAS Number	1760-24-3	[1] [2] [8]
Molecular Formula	C8H22N2O3Si	[1] [2]
Molecular Weight	222.36 g/mol	[2] [8]
Appearance	Colorless to slightly yellow transparent liquid	[7]
Boiling Point	261-263 °C at 1013 hPa	[8] [9]
Density	1.02 g/cm³ at 20 °C	[2] [9]
Refractive Index (nD 25°C)	1.4425 - 1.4445	[1]
Flash Point	136 °C	[1] [8] [9]
pH	10 (10 g/L in H2O at 20 °C)	[2] [9]
Solubility	Soluble in water (with hydrolysis), alcohols, aromatic and aliphatic hydrocarbons.	[3] [7]

Mechanism of Action

The efficacy of KH-792 as a coupling agent stems from its dual chemical reactivity, enabling it to form a stable bridge between inorganic and organic materials. The mechanism can be described in two primary steps:

- Hydrolysis and Condensation: The trimethoxy groups (-Si(OCH₃)₃) at one end of the KH-792 molecule readily hydrolyze in the presence of water to form reactive silanol groups (-Si(OH)₃). These silanol groups can then condense with hydroxyl groups present on the

surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). This process effectively anchors the silane molecule to the inorganic surface.

- **Interfacial Coupling:** The organofunctional diamino groups (-NH(CH₂)₂NH₂) at the other end of the KH-792 molecule are available to react and interact with the organic polymer matrix. This interaction can occur through various mechanisms, including covalent bond formation (e.g., with epoxy or polyurethane resins), hydrogen bonding, or physical entanglement. This creates a strong and durable interface between the inorganic filler and the organic polymer, leading to improved stress transfer and overall composite performance.

Caption: General mechanism of KH-792 as a coupling agent.

Synthesis of KH-792

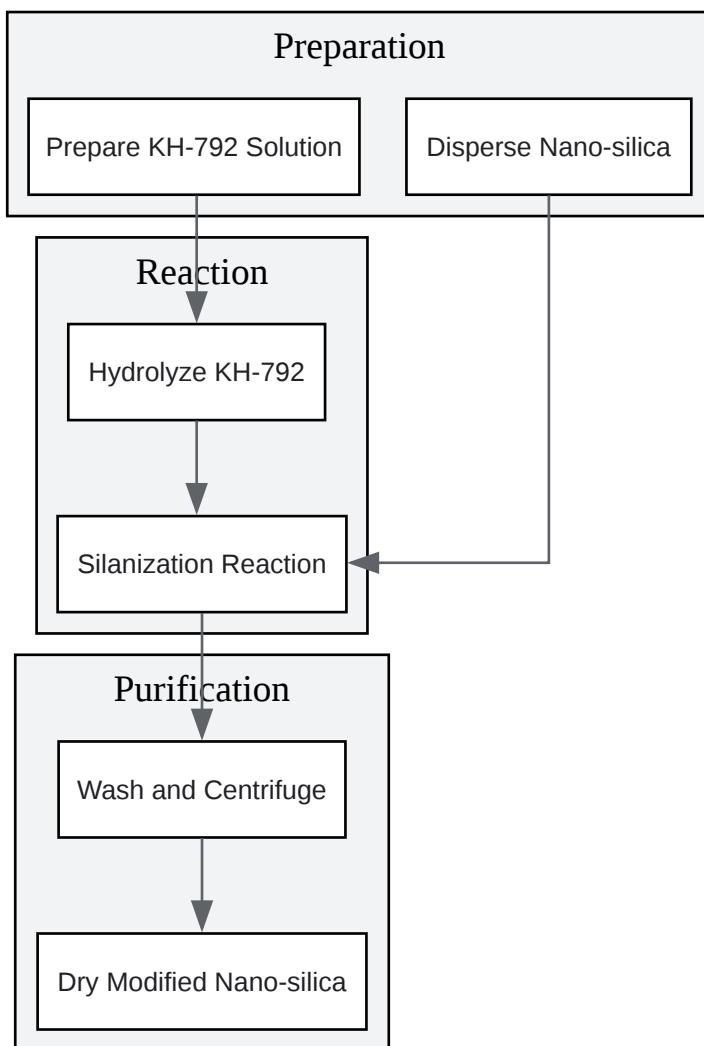
While a detailed, step-by-step industrial synthesis protocol for KH-792 is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of its derivatives and general knowledge of silane chemistry. The synthesis likely involves the reaction of an amino-functional precursor with a silane precursor. A potential pathway is the reaction of N-(2-aminoethyl)-3-aminopropane with trimethoxysilane or a related chloro- or alkoxy-silane.

It is important to note that the direct synthesis of such compounds can be complex and may involve multiple steps and purification processes to achieve high purity. For research and development purposes, it is generally more practical to procure KH-792 from a reputable chemical supplier.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of KH-792. The following sections provide methodologies for common applications based on available literature.

Surface Treatment of Inorganic Fillers (e.g., Nano-silica)


This protocol describes the modification of nano-silica (NS) with KH-792 to improve its dispersion and bonding within a polymer matrix.

Materials:

- Nano-silica (NS)
- KH-792
- Ethanol (95% v/v)
- Deionized water
- Beakers, magnetic stirrer, ultrasonic bath, centrifuge, oven

Procedure:

- Preparation of KH-792 Solution: Prepare a solution of KH-792 in an ethanol/water mixture. A typical ratio is 1:10 (v/v) of KH-792 to 95% ethanol. The amount of KH-792 is calculated based on the desired weight percentage of modification on the nano-silica (e.g., 20 wt%).
- Hydrolysis of KH-792: Gently stir the KH-792 solution at room temperature for a specified time (e.g., 30 minutes) to allow for the hydrolysis of the methoxy groups to silanol groups.
- Dispersion of Nano-silica: Disperse the nano-silica in a separate portion of the ethanol/water solvent using an ultrasonic bath for approximately 30 minutes to ensure a uniform dispersion.
- Silanization Reaction: Slowly add the hydrolyzed KH-792 solution to the nano-silica dispersion while stirring. Continue stirring the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80 °C) to facilitate the reaction between the silanol groups of KH-792 and the hydroxyl groups on the nano-silica surface.
- Washing and Separation: After the reaction, separate the surface-modified nano-silica (m-NS) from the solution by centrifugation. Wash the m-NS repeatedly with ethanol to remove any unreacted KH-792.
- Drying: Dry the washed m-NS in an oven at a specified temperature (e.g., 80-100 °C) for several hours until a constant weight is achieved. The dried m-NS is now ready for incorporation into a polymer matrix.

[Click to download full resolution via product page](#)

Caption: Workflow for surface treatment of nano-silica with KH-792.

Incorporation of Modified Fillers into a Polymer Matrix (e.g., Epoxy Resin)

This protocol outlines the procedure for incorporating KH-792-modified nano-silica into an epoxy resin to enhance its mechanical properties.

Materials:

- Epoxy resin (e.g., Epon 1001X75)

- Curing agent (e.g., Epikure 3125)
- KH-792 modified nano-silica (m-NS)
- Solvent (e.g., Xylene)
- Mechanical stirrer, vacuum oven

Procedure:

- Resin Dissolution: Dissolve the epoxy resin in a suitable solvent (e.g., xylene) under mechanical stirring to achieve a homogenous solution.
- Dispersion of m-NS: Add the desired amount of dried m-NS (e.g., 1-2 wt%) to the epoxy resin solution. Stir the mixture at high speed for an extended period (e.g., 1-2 hours) to ensure uniform dispersion of the modified filler. The use of an ultrasonic bath can further aid in dispersion.
- Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy/m-NS mixture. Continue stirring for a short period (e.g., 15-30 minutes) to ensure thorough mixing.
- Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
- Casting and Curing: Cast the bubble-free mixture into a mold or apply it as a coating onto a substrate. Cure the composite according to the manufacturer's recommendations for the epoxy system (e.g., at a specific temperature for a set duration).
- Post-Curing: For some applications, a post-curing step at an elevated temperature may be required to achieve optimal mechanical properties.

Quantitative Data

The following tables summarize quantitative data from various studies on the performance of KH-792.

Table 1: Effect of KH-792 Modification on Mechanical Properties of Epoxy Nanocomposites[7]

Filler Content	Impact Strength (kG.cm)	Improvement (%)
0 wt% (Neat Epoxy)	20	-
1 wt% Unmodified NS	52.5	162.5
2 wt% KH-792 Modified NS	55	175

NS: Nano-silica

Table 2: Adhesion Performance of a Modified Silicone Tie-Coating Containing KH-792[11]

Parameter	Method	Description
Anti-peeling Rate (APR)	ASTM D3359	Measures the adhesion of the tie-coating to an epoxy primer. A higher APR indicates better adhesion.
Shear Strength	Tensile Test	Measures the interfacial strength between the tie-coating and the epoxy primer.

Note: Specific quantitative values for APR and shear strength were not provided in the abstract, but the study indicates that the incorporation of KH-792 was investigated for its effect on these properties.

Applications

KH-792 is a versatile coupling agent with a broad range of applications, primarily in the field of materials science.

- Composites: It is widely used to improve the adhesion between inorganic fillers (e.g., glass fibers, silica, talc) and polymer matrices (e.g., epoxy, phenolic, polyurethane, polypropylene,

polyethylene).[1][4][5][10] This results in composites with enhanced mechanical properties, such as tensile strength, flexural strength, and impact resistance.[3][5]

- **Adhesives and Sealants:** KH-792 is used as an adhesion promoter in various adhesive and sealant formulations to improve their bonding to inorganic substrates like glass, metals, and ceramics.[5]
- **Coatings:** In coatings, it enhances the adhesion of the organic polymer to the substrate, leading to improved durability and resistance to environmental factors.[5][11]
- **Biomaterials and Biomedical Applications:** The ability of KH-792 to functionalize surfaces makes it a candidate for applications in biomaterials and biomedical research. It can be used to modify the surfaces of medical devices, implants, and drug delivery systems to enhance biocompatibility and promote cell adhesion.[6]
- **Nanotechnology and Electronics:** KH-792 is utilized for the surface modification and functionalization of nanoparticles and electronic components to improve dispersion, stability, and compatibility in various matrices.

Conclusion

Silane coupling agent KH-792 is a highly effective adhesion promoter that plays a critical role in the formulation of high-performance materials. Its dual functionality allows for the creation of strong and durable bonds between dissimilar materials, leading to significant improvements in mechanical and physical properties. While its primary applications are well-established in the materials science sector, its potential in emerging fields such as drug delivery and biomaterials is an area of growing interest. This guide provides a comprehensive overview of the technical aspects of KH-792, including its properties, mechanism of action, and experimental protocols, to assist researchers and professionals in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. thomassci.com [thomassci.com]
- 9. Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, tech | [gelest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Silane Coupling Agent KH-792]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266249#introduction-to-silane-coupling-agent-kh-792>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com